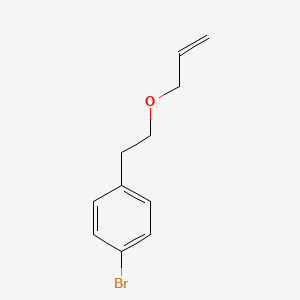

1-(2-Allyloxyethyl)-4-bromobenzene

Description

Properties

IUPAC Name |

1-bromo-4-(2-prop-2-enoxyethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-2-8-13-9-7-10-3-5-11(12)6-4-10/h2-6H,1,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYQKFFUGPDKPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Allyloxyethyl)-4-bromobenzene typically involves the following steps:

Preparation of 2-Allyloxyethanol: This intermediate can be synthesized by reacting allyl alcohol with ethylene oxide under basic conditions.

Bromination of Benzene: The bromination of benzene can be achieved using bromine in the presence of a catalyst such as iron (III) bromide (FeBr3) to produce bromobenzene.

Alkylation Reaction: The final step involves the alkylation of bromobenzene with 2-allyloxyethanol in the presence of a strong base like sodium hydride (NaH) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed.

Chemical Reactions Analysis

Types of Reactions

1-(2-Allyloxyethyl)-4-bromobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The allyloxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Nucleophilic Substitution: Substituted benzene derivatives.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Benzene derivatives with hydrogen replacing the bromine atom.

Scientific Research Applications

1-(2-Allyloxyethyl)-4-bromobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Allyloxyethyl)-4-bromobenzene involves its interaction with various molecular targets and pathways:

Nucleophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring.

Oxidation and Reduction: The allyloxyethyl group undergoes redox reactions, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Bromine vs. Other Halogens

Halogenated analogs exhibit distinct physicochemical and reactivity profiles:

Key Observations :

- Electron-Withdrawing Effects : Bromine’s stronger electron-withdrawing nature compared to chlorine increases electrophilicity, favoring reactions like nucleophilic substitution (e.g., homologation in ).

- Applications : Bromine’s presence enhances corrosion inhibition in triazole derivatives (), while chlorine analogs are less studied in this context.

Functional Group Variations

Allyloxyethyl vs. Azidomethyl

Key Observations :

- Reactivity : Allyloxy groups enable alkene-based transformations (e.g., cyclization in ), while azidomethyl groups facilitate Huisgen cycloaddition for triazole synthesis.

- Biological Relevance : Triazoles derived from azidomethyl-bromobenzene exhibit corrosion inhibition (up to 95% yield in ), whereas allyloxy derivatives are more common in materials science.

Structural Isomers and Derivatives

Ortho/Meta-Substituted Analogs

While para-substituted derivatives dominate the literature, ortho- and meta-substituted analogs (e.g., 1-(1-azidovinyl)-3-bromobenzene in ) show distinct reactivity due to steric and electronic effects. For example, meta-substitution reduces symmetry, complicating crystallization but enhancing solubility.

Extended Chain Derivatives

Biological Activity

1-(2-Allyloxyethyl)-4-bromobenzene is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including antibacterial, cytotoxic, and enzyme inhibition activities, supported by relevant research findings and data.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Formula : C11H13BrO

- Molecular Weight : 243.13 g/mol

The compound features a bromobenzene ring substituted with an allyloxyethyl group, which may influence its biological activity through interactions with various biological targets.

Antibacterial Activity

Research indicates that derivatives of bromobenzene, including this compound, exhibit significant antibacterial properties. A study assessed the antibacterial effects of various compounds against different bacterial strains, showing promising results:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 1000 μmol/L |

| This compound | Escherichia coli | 750 μmol/L |

| This compound | Pseudomonas aeruginosa | 500 μmol/L |

These findings suggest that the compound has a strong inhibitory effect on bacterial growth, comparable to established antibiotics.

Cytotoxic Activity

Cytotoxicity studies reveal that this compound may also possess anticancer properties. In vitro assays using cancer cell lines have demonstrated varying degrees of cytotoxicity:

| Cell Line | IC50 (μg/mL) |

|---|---|

| HepG2 (liver cancer) | 312.1 ± 0.2 |

| MCF-7 (breast cancer) | 393.7 ± 0.2 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound could be a potential candidate for further anticancer drug development.

Enzyme Inhibition Studies

Inhibition of enzymes such as acetylcholinesterase (AChE) is another area of interest for this compound. A study on related compounds found that certain derivatives showed potent AChE inhibition, which is critical in treating neurodegenerative diseases like Alzheimer’s:

- Compound : Similar derivatives exhibited IC50 values ranging from 14.8 nM to 18.6 nM against AChE.

While specific data for this compound is limited, its structural similarities suggest it may exhibit comparable enzyme inhibition properties.

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and disrupt bacterial integrity. Studies show that compounds with similar structures can damage cell membranes and inhibit biofilm formation, a crucial factor in bacterial pathogenicity.

Case Studies and Research Findings

Several studies have highlighted the biological activities of brominated compounds:

- A study on related bromobenzenes indicated strong antibacterial effects against Xanthomonas oryzae, demonstrating the potential for agricultural applications in disease control.

- Another research focused on the synthesis of quinazolin derivatives revealed significant cytotoxic effects against various cancer cell lines, suggesting a broader scope for halogenated compounds in pharmacology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.